molecular formula C18H21N5O2 B5535825 3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide

3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B5535825
M. Wt: 339.4 g/mol
InChI Key: CIPSYLMWOGXIOK-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide is 339.16952493 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds similar to 3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide have been synthesized and characterized, demonstrating the interest in pyrazole derivatives for their chemical properties and potential biological activities. These studies often involve the synthesis of novel derivatives followed by detailed characterization using various analytical techniques to understand their structure and potential reactivity (Hassan et al., 2014).

Cytotoxicity Studies

Research into pyrazole derivatives often explores their cytotoxic activities against different cancer cell lines. This is done to evaluate their potential as anticancer agents. For example, studies have reported the synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxic activity against various cancer cell lines, indicating the therapeutic potential of such compounds (Hassan et al., 2015).

X-ray Crystallography and Molecular Structure Analysis

The detailed molecular structure of pyrazole derivatives has been determined using X-ray crystallography. This type of research provides valuable insights into the molecular conformation, intermolecular interactions, and overall geometric parameters, which are crucial for understanding the chemical behavior and potential interactions with biological targets (Köysal et al., 2005).

Thermo-optical Studies and Stability Analysis

Some studies focus on the thermal stability and optical properties of pyrazole derivatives. These investigations can include thermogravimetric analysis and studies on the non-linear optical properties of the compounds, offering insights into their suitability for various applications, including materials science (Kumara et al., 2018).

Potential Agricultural Applications

Research into the auxin activities of acylamides with substituted-1H-pyrazole-5-formic acid suggests potential agricultural applications. These studies assess the growth-promoting effects of such compounds on plants, which could lead to the development of new agrochemicals (Yue et al., 2010).

Mechanism of Action

This compound acts as a 5-HT 2A receptor antagonist . It inhibits 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation . It also inhibits 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells and 5-HT-mediated vasoconstriction in rabbit aortic rings .

Future Directions

The future directions for this compound could involve further exploration of its receptor pharmacology, antiplatelet activity, and vascular pharmacology . Additionally, its potential as a 5-HT 2A receptor antagonist could be further investigated .

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-22(8-7-13-11-19-23(2)12-13)18(24)17-10-16(20-21-17)14-5-4-6-15(9-14)25-3/h4-6,9-12H,7-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPSYLMWOGXIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN(C)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.